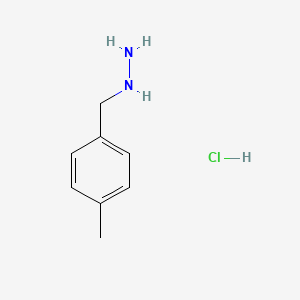

(4-Methylbenzyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDQALMNASCCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949050 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26177-51-5 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylbenzyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylbenzyl)hydrazine hydrochloride is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical and physical properties, detailed synthetic protocols, reactivity profile, and established applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective and safe utilization of this compound in a laboratory setting.

Introduction

This compound, a substituted hydrazine derivative, serves as a valuable building block in the construction of complex molecular architectures. Its structural features, comprising a reactive hydrazine moiety attached to a p-tolyl group via a methylene bridge, render it a key precursor for the synthesis of a variety of heterocyclic compounds and other molecules of pharmaceutical interest. The hydrochloride salt form enhances its stability and ease of handling compared to the free base. This document aims to be a definitive resource on this compound, consolidating its known chemical properties and practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₁₃ClN₂ | |

| Molecular Weight | 172.66 g/mol | |

| CAS Number | 26177-51-5 | |

| Appearance | White to off-white solid | |

| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point. | - |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents. | General knowledge of hydrochloride salts |

| pKa | The hydrazine moiety will have a pKa in the range of 7-8 for the protonated form. | - |

Spectral Data Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the range of 7.0-7.5 ppm), a singlet for the benzylic methylene protons (~4.0 ppm), a singlet for the methyl protons (~2.3 ppm), and broad signals for the hydrazine protons which may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and aromatic C=C stretching (~1600 and 1500 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum of the free base (C₈H₁₂N₂) would show a molecular ion peak (M⁺) at m/z 136.10.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available 4-methylbenzyl chloride. A plausible and commonly employed synthetic route involves the reaction of the benzyl halide with a protected hydrazine, followed by deprotection. A more direct, albeit potentially lower-yielding, approach is the direct alkylation of hydrazine. A robust and scalable method is the reduction of the corresponding hydrazone.

General Synthetic Protocol via Reduction of a Hydrazone

This method offers good yields and control over the final product.

Caption: Synthetic pathway to this compound.

Step-by-Step Methodology:

-

Hydrazone Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Hydrazone: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure 4-methylbenzaldehyde hydrazone.

-

Reduction to Hydrazine: Dissolve the hydrazone intermediate (1.0 eq) in a suitable solvent such as methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Isolation of Free Base: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain (4-Methylbenzyl)hydrazine as an oil or low-melting solid.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether or ethanol. Add a solution of hydrochloric acid in ether or ethanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine moiety. The hydrochloride salt can be neutralized with a base to liberate the more reactive free base for subsequent reactions.

Formation of Hydrazones and Heterocycles

A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. These hydrazones are stable intermediates that can be further cyclized to form a variety of five- and six-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Caption: General reactivity of (4-Methylbenzyl)hydrazine.

Reductive Amination

(4-Methylbenzyl)hydrazine can participate in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form substituted hydrazines.

N-Acylation

The hydrazine nitrogen atoms are nucleophilic and readily react with acylating agents such as acid chlorides and anhydrides to form N-acylhydrazines, which are also important precursors in organic synthesis.

Applications in Drug Discovery and Development

The hydrazine moiety is a key pharmacophore in a number of clinically used drugs. Substituted hydrazines like this compound are valuable starting materials for the synthesis of novel drug candidates.

-

Antidepressants: The hydrazine functional group is present in some monoamine oxidase inhibitors (MAOIs) used as antidepressants.

-

Anticancer Agents: Certain hydrazone derivatives have shown promising anticancer activity.

-

Antimicrobial Agents: Hydrazine-containing heterocyclic compounds often exhibit a broad spectrum of antimicrobial activity.

The presence of the 4-methylbenzyl group allows for the introduction of a lipophilic aromatic moiety into the target molecule, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed. |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Incompatibilities: Strong oxidizing agents.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a chemical intermediate with significant utility in synthetic and medicinal chemistry. Its ability to serve as a precursor to a wide array of hydrazones and heterocyclic compounds makes it a valuable tool for drug discovery and development professionals. A comprehensive understanding of its chemical properties, coupled with adherence to strict safety protocols, will enable researchers to fully harness the synthetic potential of this versatile molecule.

References

-

PubChem. Compound Summary for (4-Methylbenzyl)hydrazine. [Link]

- General protocols for hydrazone formation and reduction can be found in standard organic chemistry textbooks and literature. For a representative example of hydrazine synthesis, see: Organic Syntheses, Coll. Vol. 3, p.708 (1955); Vol. 28, p.83 (1948).

- The role of hydrazines in medicinal chemistry is reviewed in various publications. For an overview, see: S. M. Riyadh, et al., Molecules, 2020, 25(21), 5036.

An In-depth Technical Guide to the Synthesis of (4-Methylbenzyl)hydrazine Hydrochloride

This guide provides a comprehensive overview of the synthesis of (4-Methylbenzyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and chemical research. We will explore two primary synthetic pathways: the direct alkylation of hydrazine and the reductive amination of 4-methylbenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction

(4-Methylbenzyl)hydrazine and its hydrochloride salt are valuable building blocks in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presence of the benzyl group and the reactive hydrazine moiety allows for a diverse range of chemical transformations. The selection of a synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Synthetic Strategies: A Comparative Analysis

Two principal and reliable methods for the synthesis of this compound are:

-

Direct Alkylation of Hydrazine: This method involves the reaction of 4-methylbenzyl chloride with hydrazine hydrate. It is a straightforward approach, but careful control of reaction conditions is crucial to prevent over-alkylation and the formation of undesired side products.

-

Reductive Amination of 4-Methylbenzaldehyde: This two-step approach first involves the condensation of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then reduced to the target hydrazine. This method can offer better control over the final product distribution.

Part 1: Synthesis via Direct Alkylation of Hydrazine

This method leverages the nucleophilic nature of hydrazine to displace the chloride from 4-methylbenzyl chloride in an SN2 reaction. The primary challenge is to favor mono-alkylation over di-alkylation.

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution mechanism. Hydrazine, being a potent nucleophile, attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride ion.

Primary Reaction: CH₃-C₆H₄-CH₂Cl + H₂NNH₂ → CH₃-C₆H₄-CH₂NHNH₂ + HCl

A significant side reaction is the further alkylation of the desired product to form N,N'-bis(4-methylbenzyl)hydrazine.

Side Reaction: CH₃-C₆H₄-CH₂NHNH₂ + CH₃-C₆H₄-CH₂Cl → CH₃-C₆H₄-CH₂NHNHCH₂-C₆H₄-CH₃ + HCl

To mitigate this, a large excess of hydrazine hydrate is typically used, which statistically favors the reaction of 4-methylbenzyl chloride with hydrazine over the already formed (4-methylbenzyl)hydrazine.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzyl chloride | 140.61 | 14.06 g | 0.1 |

| Hydrazine hydrate (80%) | 50.06 | 50.0 g | 0.8 (of N₂H₄) |

| Ethanol (95%) | - | 100 mL | - |

| Diethyl ether | - | 200 mL | - |

| Anhydrous sodium sulfate | - | q.s. | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50.0 g of 80% hydrazine hydrate.

-

Addition of Alkylating Agent: While stirring, slowly add 14.06 g of 4-methylbenzyl chloride to the hydrazine hydrate at room temperature. An exothermic reaction will be observed. Maintain the temperature below 40°C using a water bath.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methylbenzyl chloride spot disappears.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Methylbenzyl)hydrazine as an oil.

-

Formation of Hydrochloride Salt: Dissolve the crude oil in 100 mL of ethanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of this compound will form.

-

Isolation and Purification: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL). Dry the product in a vacuum oven at 40°C.

Visualization of the Alkylation Workflow

Caption: Workflow for the synthesis of this compound via direct alkylation.

Part 2: Synthesis via Reductive Amination

This two-step method involves the formation of a hydrazone intermediate, which is subsequently reduced to the desired product. This approach can offer higher selectivity and avoid the issue of over-alkylation.

Reaction Mechanism

Step 1: Hydrazone Formation 4-Methylbenzaldehyde reacts with hydrazine in a condensation reaction to form 4-methylbenzaldehyde hydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.

CH₃-C₆H₄-CHO + H₂NNH₂ ⇌ CH₃-C₆H₄-CH=NNH₂ + H₂O

Step 2: Reduction of the Hydrazone The C=N double bond of the hydrazone is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (NaBH₄).

CH₃-C₆H₄-CH=NNH₂ + [H] → CH₃-C₆H₄-CH₂NHNH₂

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzaldehyde | 120.15 | 12.02 g | 0.1 |

| Hydrazine hydrate (80%) | 50.06 | 6.25 g | 0.1 (of N₂H₄) |

| Ethanol | - | 150 mL | - |

| Sodium borohydride (NaBH₄) | 37.83 | 4.54 g | 0.12 |

| Diethyl ether | - | 200 mL | - |

| Anhydrous sodium sulfate | - | q.s. | - |

| Concentrated HCl | - | As needed | - |

Procedure:

Step 1: Synthesis of 4-Methylbenzaldehyde Hydrazone

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.02 g of 4-methylbenzaldehyde in 100 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add 6.25 g of 80% hydrazine hydrate dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. Monitor the reaction by TLC.

-

Isolation of Hydrazone (Optional): The hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.

Step 2: Reduction and Hydrochloride Salt Formation

-

Reduction: Cool the reaction mixture containing the hydrazone to 0-5°C in an ice bath. Slowly add 4.54 g of sodium borohydride in small portions, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding water (50 mL). Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (2 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Methylbenzyl)hydrazine.

-

Formation of Hydrochloride Salt: Follow steps 6 and 7 from the Direct Alkylation protocol.

Visualization of the Reductive Amination Pathway

Caption: Two-step synthesis of this compound via reductive amination.

Safety and Handling

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

4-Methylbenzyl chloride is a lachrymator and is corrosive. Handle in a fume hood with appropriate PPE.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions to the reaction mixture, especially when quenching.

Conclusion

Both the direct alkylation and reductive amination pathways offer viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis. Direct alkylation is a more direct route but requires careful control to manage selectivity. Reductive amination, while involving an additional step, can provide better control over the formation of the desired product. For both methods, proper purification of the final hydrochloride salt is essential to obtain a high-purity product suitable for further applications.

References

- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.

-

Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

- JPS5920665B2 - Purification method of phenylhydrazine - Google Patents. (n.d.).

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Worldwidejournals.com. (n.d.). Research Paper Commerce Chemistry Studies On Some Benzoyl Hydrazone Derivatives. Retrieved from [Link]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

Sources

Structure elucidation of (4-Methylbenzyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Structure Elucidation of (4-Methylbenzyl)hydrazine Hydrochloride

This whitepaper provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the definitive structure elucidation of this compound. Moving beyond a simple recitation of methods, this document emphasizes the strategic integration of modern analytical techniques, explaining the causal logic behind experimental choices to construct a self-validating confirmation of the molecular structure.

Introduction: The Imperative of Unambiguous Characterization

This compound is a substituted hydrazine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motifs are found in various compounds of biological interest. For any active pharmaceutical ingredient (API) or intermediate, definitive structure elucidation is not merely an academic exercise; it is a cornerstone of scientific integrity and a regulatory necessity. It underpins intellectual property claims, ensures batch-to-batch consistency, and is fundamental to understanding structure-activity relationships (SAR). This guide outlines a multi-technique approach to generate an irrefutable data package for this specific molecule.

The Strategic Workflow: An Integrated Approach

Caption: Integration of NMR experiments for 2D structure confirmation.

The Gold Standard: Single-Crystal X-Ray Crystallography

6.1. Expertise & Rationale

While the combination of MS and NMR provides overwhelming evidence for the 2D structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. [1][2]It determines the precise spatial arrangement of every atom, bond lengths, bond angles, and intermolecular interactions, including the relationship between the (4-methylbenzyl)hydrazinium cation and the chloride anion. This technique is considered authoritative and is invaluable for regulatory filings.

6.2. Experimental Protocol

-

Crystal Growth: The primary challenge is often growing diffraction-quality single crystals. A common method is slow evaporation of a saturated solution. Solvents to explore include ethanol, methanol, or a mixture like ethanol/water.

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled under a stream of nitrogen gas to minimize thermal motion, and X-ray diffraction data are collected.

-

Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. This model is then refined to best fit the experimental data.

6.3. Expected Outcome

The successful structure solution would yield a 3D model of the molecule. This would definitively confirm:

-

The atomic connectivity, corroborating the NMR and MS data.

-

The 1,4-substitution pattern on the benzene ring.

-

The geometry of the hydrazine group.

-

The ionic interaction between the protonated hydrazinium group and the chloride counter-ion, likely involving hydrogen bonds.

Conclusion: A Self-Validating Structural Dossier

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Zuheiri, O. F. (2018). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1495–1500. [Link]

-

PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). (4-Methylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC.... Retrieved January 22, 2026, from [Link]

-

Harvey, D. J. (2009). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 28(2), 273-300. [Link]

-

Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, M., & Khan, K. M. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1233. [Link]

-

Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. [Link]

-

ResearchGate. (n.d.). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM-LC MS/MS, NMR and FTIR technique. Retrieved January 22, 2026, from [Link]

-

Al-Ghorbani, M., Al-Majidi, S. M., El-Emam, A. A., Al-Tamimi, A.-M. M., Al-Dhfyan, A., Msmar, A. H., & Al-Farhan, K. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1735. [Link]

-

ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates | Request PDF. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

-

SpectraBase. (n.d.). BENZYLHYDRAZINE DIHYDROCHLORIDE(20570-96-1) 13C NMR spectrum. Retrieved January 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Retrieved January 22, 2026, from [Link]

-

Song, L., Gao, D., Li, S., Wang, Y., Liu, H., & Jiang, Y. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 189-195. [Link]

-

IOSR Journal. (n.d.). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3. Retrieved January 22, 2026, from [Link]

-

Al-Masoudi, W. A., Al-Majidi, S. M., El-Emam, A. A., & Al-Farhan, K. (2023). Synthesis and Characterizations of Novel Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Polymers, 15(23), 4529. [Link]

-

El-hiti, G. A., Al-Ghorbani, M., Al-Majidi, S. M., Yousif, E., El-Emam, A. A., & Kariuki, B. M. (2022). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Journal of Molecular Structure, 1262, 133036. [Link]

-

Anusandhanvallari. (n.d.). "Synthesis and Characterization of Hydrazine Derivatives.". Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Hydrazine, (phenylmethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. [Link]

-

Li, L., Li, Y., Zhou, Z., & Chen, G. (2018). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 8(4), 63. [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure drug (hydralazine HCl) and powdered samples of F4.... Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). Hydrazine. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to (4-Methylbenzyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylbenzyl)hydrazine hydrochloride (CAS No: 26177-51-5) is a substituted hydrazine derivative of significant interest in medicinal chemistry and synthetic research. As a versatile chemical intermediate, its structural motif, featuring a benzyl group linked to a hydrazine moiety, serves as a valuable building block for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, established synthetic routes, potential applications in drug development, quality control methodologies, and essential safety protocols. The document is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in a laboratory and process development setting.

Physicochemical Properties and Identification

This compound is the hydrochloride salt of (4-methylbenzyl)hydrazine. The salt form enhances the compound's stability and handling characteristics compared to the free base. Its core structure consists of a p-tolyl group connected to a hydrazine terminal via a methylene bridge.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methylbenzyl)hydrazine hydrochloride | [1] |

| CAS Number | 26177-51-5 | [1] |

| Molecular Formula | C₈H₁₃ClN₂ | [1] |

| Molecular Weight | 172.66 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 158-160 °C | [2] |

| InChI Key | FZDQALMNASCCIY-UHFFFAOYSA-N | [1] |

| SMILES | NNCC1=CC=C(C=C1)C.[H]Cl | [1] |

Synthesis and Manufacturing Considerations

The synthesis of monosubstituted benzylhydrazines like (4-methylbenzyl)hydrazine is not as commonly documented as that of their arylhydrazine counterparts (where the hydrazine is directly attached to the aromatic ring). However, established principles of organic chemistry point to two primary, robust synthetic strategies.

Causality Behind Synthetic Route Selection

The choice between the two main synthetic pathways—alkylation of hydrazine or reductive amination—depends on factors such as starting material availability, scalability, and control over side reactions.

-

Direct Alkylation of Hydrazine: This is often the most straightforward approach. It leverages the nucleophilicity of hydrazine to displace a halide from an electrophilic benzyl halide. The primary challenge is controlling the degree of alkylation. Hydrazine has two nucleophilic nitrogen atoms, and the product, (4-methylbenzyl)hydrazine, can potentially react further to form 1,2-bis(4-methylbenzyl)hydrazine. Using a large excess of hydrazine hydrate is a common strategy to favor mono-alkylation by ensuring the benzyl halide is more likely to encounter a molecule of hydrazine than the already-substituted product.

-

Reductive Amination via Hydrazone Intermediate: This two-step method offers greater control and often higher purity. First, a hydrazone is formed by condensing 4-methylbenzaldehyde with hydrazine. This reaction is typically high-yielding and specific. The subsequent reduction of the C=N double bond of the hydrazone to a C-N single bond yields the target benzylhydrazine. This route avoids the issue of over-alkylation inherent in the direct alkylation method.

Proposed Synthetic Workflow: Alkylation of Hydrazine

This method is chosen for its operational simplicity. The workflow is designed to maximize the yield of the desired mono-alkylated product while minimizing di-alkylation.

Caption: Proposed workflow for the synthesis of (4-Methylbenzyl)hydrazine HCl.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the direct alkylation of hydrazine with benzyl halides. Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (e.g., 5-10 molar equivalents) and ethanol.

-

Addition of Alkylating Agent: While stirring, slowly add a solution of 4-methylbenzyl chloride (1 molar equivalent) in ethanol to the flask. The large excess of hydrazine is critical to minimize the formation of the di-substituted byproduct.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess hydrazine and ethanol under reduced pressure. Dissolve the residue in water and perform a solvent extraction (e.g., with dichloromethane) to remove any unreacted starting material and organic byproducts.

-

Salt Formation and Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid or a solution of HCl in an organic solvent (like ether or isopropanol) until the solution is acidic. The hydrochloride salt should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, washing with a cold solvent (e.g., cold ether) to remove impurities. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Applications in Medicinal Chemistry

Hydrazine derivatives are cornerstone intermediates in the synthesis of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.[3] Their utility stems from the ability of the N-N bond to participate in cyclization reactions.

While specific drugs derived from this compound are not prominently documented in publicly accessible literature, its structural class is vital for creating compounds with a wide range of biological activities, including:

-

Anticancer Agents: The hydrazine moiety is a key component in the synthesis of various heterocyclic compounds that have shown potential as anticancer drugs.

-

Antidiabetic Agents: Hydrazine-thiazole derivatives have been explored as potential antidiabetic agents.

-

Agrochemicals: Many pesticides and herbicides are synthesized from hydrazine-based intermediates.[4]

The primary application of this compound is as a precursor. For instance, it can be reacted with ketones or aldehydes to form hydrazones, which are then cyclized to create indole or pyrazole ring systems—scaffolds frequently found in active pharmaceutical ingredients (APIs).

Analytical Quality Control

Confirming the identity and purity of this compound is essential before its use in synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Caption: A standard analytical workflow for quality control of the title compound.

Expected Analytical Data

Although specific, verified spectra for this compound are not widely published, the expected characteristics can be predicted based on its structure:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the p-tolyl ring (typically in the 7.0-7.5 ppm range), a singlet for the benzylic (-CH₂) protons, a singlet for the methyl (-CH₃) protons (around 2.3 ppm), and broad, exchangeable signals for the hydrazine protons (-NHNH₂), which would shift or disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR would display signals for the quaternary and CH carbons of the aromatic ring, a signal for the benzylic carbon, and a signal for the methyl carbon.

-

FT-IR: The infrared spectrum would be expected to show N-H stretching vibrations (typically broad in the 3100-3300 cm⁻¹ region), C-H stretches for the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and aromatic C=C bending vibrations (around 1500-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum of the free base (C₈H₁₂N₂) would show a molecular ion peak (M⁺) at m/z ≈ 136. Key fragmentation patterns would likely include the loss of the NH₂ group and the formation of the stable tropylium-like ion from the 4-methylbenzyl cation.

Safety, Handling, and Toxicology

This compound, like other hydrazine derivatives, must be handled with care. The available safety data indicates it is classified as harmful if swallowed.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Classification |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |

Source: Sigma-Aldrich[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[5][6]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from strong oxidizing agents, as hydrazines can react vigorously with them.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

General first aid guidance is based on safety sheets for similar chemical classes. Always consult the specific Safety Data Sheet (SDS) for the product before use.

References

-

Kawase, Y., et al. (2014). An efficient method for the direct reductive alkylation of hydrazine derivatives with α-picoline-borane. Synthesis, 46, 455-464. Available at: [Link]

- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (2022). Google Patents.

- CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride. (2012). Google Patents.

-

ResearchGate. (2015). Has anyone performed alkylation of tosylhydrazide? Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). Pyrazole Synthesis via 1,3-Dipolar Cycloaddition. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). (4-Methylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2014). PMC - NIH. Available at: [Link]

-

MDPI. (2021). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Retrieved January 22, 2026, from [Link]

- CN101143837A - Preparation method for p-methylphenylhydrazine. (2008). Google Patents.

-

DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4-dichloro-pyridine. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 5-substituted-3H-[3][7][8]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Sonogashira coupling reaction. Retrieved January 22, 2026, from [Link]

-

ATB (Automated Topology Builder). (n.d.). Hydrazine | H 4 N 2 | MD Topology | NMR | X-Ray. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. ssichem.com [ssichem.com]

- 3. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. targetmol.com [targetmol.com]

- 6. fishersci.com [fishersci.com]

- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 8. 4-Methylphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methylbenzyl)hydrazine Hydrochloride

Introduction

(4-Methylbenzyl)hydrazine hydrochloride is a substituted hydrazine derivative of interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Its structural elucidation is paramount for ensuring the identity and purity of starting materials and subsequent products in drug discovery and development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound.

The hydrochloride salt form of (4-Methylbenzyl)hydrazine (CAS Number: 26177-51-5) possesses the molecular formula C8H13ClN2 and a molecular weight of 172.66 g/mol .

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the known spectral properties of closely related compounds, including (4-methylphenyl)hydrazine hydrochloride, (o-chlorobenzyl)hydrazine hydrochloride, and general principles of spectroscopy.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the protonation of the hydrazine moiety will influence the chemical shifts of adjacent protons. The spectra are predicted to be recorded in a deuterated solvent such as DMSO-d6 or D2O.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Ar-H | 7.2 - 7.4 | d | 2H | The two aromatic protons ortho to the benzyl group are expected to be deshielded and appear as a doublet. |

| Ar-H | 7.1 - 7.3 | d | 2H | The two aromatic protons meta to the benzyl group will appear as a doublet, slightly upfield from the ortho protons. |

| -CH₂- | ~4.0 | s | 2H | The benzylic methylene protons will be a singlet and shifted downfield due to the adjacent electron-withdrawing hydrazinium group. |

| -NH -NH₂ | Broad | s | 3H | The protons on the nitrogen atoms of the hydrazinium group are expected to be broad and exchangeable with D₂O. Their chemical shift can be highly variable depending on concentration and temperature. |

| -CH₃ | ~2.3 | s | 3H | The methyl protons on the aromatic ring will appear as a singlet in the typical benzylic methyl region. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| Quaternary Ar-C | ~138 | The aromatic carbon attached to the methyl group. |

| Quaternary Ar-C | ~135 | The aromatic carbon attached to the benzyl group. |

| Ar-C H | ~129 | The aromatic carbons ortho to the benzyl group. |

| Ar-C H | ~128 | The aromatic carbons meta to the benzyl group. |

| -C H₂- | ~55 | The benzylic methylene carbon, shifted downfield by the adjacent nitrogen. |

| -C H₃ | ~21 | The methyl carbon. |

Causality Behind Predicted Chemical Shifts: The electron-withdrawing nature of the positively charged hydrazinium group (-NH₂NH₃⁺) in the hydrochloride salt will cause a downfield shift for the adjacent benzylic protons (-CH₂-) compared to the neutral amine. The aromatic protons will exhibit a typical AA'BB' system for a 1,4-disubstituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the hydrazinium group and the vibrations of the aromatic ring.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretching vibrations of the -NH₂NH₃⁺ group. |

| 3050 - 3000 | Medium | Aromatic C-H stretching. |

| 2950 - 2850 | Medium | Aliphatic C-H stretching of the -CH₂- and -CH₃ groups. |

| 1600 - 1585, 1500 - 1400 | Medium to Strong | C=C stretching vibrations within the aromatic ring. |

| 1620 - 1550 | Medium, Broad | N-H bending vibrations. |

| 850 - 800 | Strong | C-H out-of-plane bending for a 1,4-disubstituted aromatic ring. |

Expertise in Interpretation: The broadness of the N-H stretching band is a key feature, indicative of extensive hydrogen bonding in the solid state of the hydrochloride salt. This is a characteristic feature for amine salts.[4] The presence of a strong band in the 850-800 cm⁻¹ region is a reliable indicator of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method. The observed mass will be that of the free base (the cation).

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 137.11 | [M+H]⁺, the protonated molecular ion of the free base (C₈H₁₂N₂). |

| 121.09 | Loss of NH₂ from the molecular ion. |

| 105.07 | The 4-methylbenzyl cation, [CH₃C₆H₄CH₂]⁺, resulting from the cleavage of the C-N bond. This is expected to be a major fragment. |

Trustworthiness of Fragmentation Pathway: The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak and leads to the formation of the stable, resonance-stabilized 4-methylbenzyl cation. This is a common and predictable fragmentation pattern for benzylamines and related structures.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are designed to be self-validating by including steps for instrument calibration and sample preparation that ensure data quality.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Tune and shim the probe to the DMSO-d6 solvent.

-

Acquire a standard ¹H NMR spectrum with the following parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~4 seconds

-

-

Acquire a ¹³C NMR spectrum with proton decoupling:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more (as it is a less sensitive nucleus)

-

Relaxation Delay (d1): 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm.

-

Calibrate the ¹³C spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~10 µg/mL.

-

-

Instrument Setup (for a Q-TOF or similar ESI mass spectrometer):

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Set the instrument to positive ion ESI mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

-

Visualizations

NMR Proton Relationships

Caption: Relationship of key proton groups in this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted fragmentation pathway for (4-Methylbenzyl)hydrazine in ESI-MS.

References

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

Sigma-Aldrich. . MilliporeSigma.

-

PubChem. . National Center for Biotechnology Information.

-

SpectraBase. . Wiley.

-

Google Patents. .

-

Anusandhanvallari. .

-

ChemicalBook. .

-

Google Patents. .

-

The Royal Society of Chemistry. .

-

NIST. . National Institute of Standards and Technology.

Sources

An In-depth Technical Guide to the Solubility Profile of (4-Methylbenzyl)hydrazine hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Methylbenzyl)hydrazine hydrochloride, a crucial parameter for its application in research, drug discovery, and chemical synthesis. As a key intermediate, understanding its behavior in various solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, processability, and formulation. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility dictates the choice of reaction media, affects reaction kinetics, and is a key consideration in crystallization and purification processes.[1][2][3] A well-characterized solubility profile enables chemists to avoid common pitfalls such as poor reaction yields, difficult purifications, and challenges in achieving desired polymorphs.

Hydrazine derivatives, in particular, are a versatile class of compounds used in the synthesis of a wide array of bioactive molecules, including those with potential antidiabetic, antifungal, and anticancer properties.[1][2][4] The hydrochloride salt form, as is the case with the topic compound, is often employed to enhance stability and modify solubility, typically increasing aqueous solubility compared to the free base.[5]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂ | [6] |

| Molecular Weight | 172.66 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 26177-51-5 | [6] |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the sparsity of published quantitative data, this section provides a robust, field-proven protocol for determining the solubility of this compound. This methodology is designed to be a self-validating system, ensuring accurate and reproducible results.

The "Why": Causality Behind Experimental Choices

The chosen method is the isothermal equilibrium shake-flask method , a gold standard for solubility determination due to its simplicity, reliability, and mimicry of equilibrium conditions. The core principle is to create a saturated solution at a specific temperature, allowing for the direct measurement of the dissolved solute concentration.

Mandatory Safety Precautions

This compound is classified as an acute toxicant (oral) and may cause skin and respiratory irritation.[6][7][8] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[8][9][10] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[8][9][10]

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.[11][12]

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: General workflow for the determination of solubility.

Theoretical Considerations and Further Investigations

While experimental determination is the most accurate approach, theoretical models can provide initial estimates of solubility. Computational methods, such as those based on Density Functional Theory (DFT), can offer insights into the molecular properties that influence solubility. Further investigations could explore the effect of pH on the aqueous solubility of this compound, which is particularly relevant for pharmaceutical applications. The temperature dependence of solubility can also be investigated by performing the described protocol at various temperatures to construct a solubility curve.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While published quantitative data is limited, the detailed experimental protocol and the underlying scientific principles presented herein empower researchers to generate reliable and accurate solubility data. A thorough understanding of solubility is a cornerstone of efficient and successful drug development and chemical synthesis, and the methodologies outlined in this document provide a robust pathway to achieving this.

References

-

PubChem. 4-Methylphenylhydrazine monohydrochloride. PubChem Compound Summary for CID 12504. [Link]

-

PubChem. 4-Methoxybenzylhydrazine hydrochloride. PubChem Compound Summary for CID 45789374. [Link]

-

PubChem. (4-Methylphenyl)hydrazine. PubChem Compound Summary for CID 10875. [Link]

-

Sciencemadness Wiki. Hydrazine hydrochloride. [Link]

-

El-Faham, A., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

-

Angene Chemical. Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. [Link]

-

Yildirim, S., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride. [Link]

-

Cherukuru, N., et al. (2015). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre. [Link]

-

Capot Chemical Co., Ltd. MSDS of (4-Methoxybenzyl)hydrazine hydrochloride. [Link]

-

Rudakov, O. B., & Vostrov, I. A. (2016). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. [Link]

-

New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

-

AHP Chemical Co., Ltd. Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. [Link]

-

El-Faham, A., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

-

Gherman, C., et al. (2023). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank. [Link]

- Google Patents.

Sources

- 1. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemiis.com [chemiis.com]

- 3. Hydrazine Building Blocks - Enamine [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.es [fishersci.es]

- 10. capotchem.cn [capotchem.cn]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of (4-Methylbenzyl)hydrazine Hydrochloride

Abstract: This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (4-Methylbenzyl)hydrazine hydrochloride for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related structural analogs, including benzylhydrazine hydrochloride and p-tolylhydrazine hydrochloride, as well as the parent compound, hydrazine. A conservative approach to safety, assuming high toxicity and reactivity, is recommended. The protocols herein are designed to establish a self-validating system of safety, emphasizing hazard understanding, risk mitigation, and emergency preparedness.

Introduction and Compound Overview

This compound is a substituted hydrazine derivative. Hydrazine and its derivatives are versatile reagents in organic synthesis, often used in the formation of hydrazones and in reactions like the Wolff-Kishner reduction.[1] However, the high reactivity that makes them useful also contributes to their significant health hazards.[2][3] Hydrazine itself is highly toxic, corrosive, a suspected human carcinogen, and dangerously unstable in its anhydrous form.[3][4] Its hydrochloride salt is more stable and easier to handle, but many of the inherent hazards of the hydrazine moiety remain.[5]

This guide is predicated on the principle that, in the absence of specific data, this compound should be handled with the same level of caution as other toxic hydrazine derivatives. All protocols must be executed within the framework of a thorough, site-specific risk assessment.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound is presumed to be a hazardous substance. The primary risks are associated with its acute toxicity, corrosive nature, and potential for long-term health effects.

2.1. Toxicological Profile (Inferred)

Hydrazine and its derivatives can exert toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[2][3] A key mechanism of hydrazine neurotoxicity is the inhibition of pyridoxine (vitamin B6) synthesis, which can lead to seizures.[2]

-

Acute Toxicity: Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust.[6][7][8] Symptoms upon acute exposure may include irritation of the eyes, nose, and throat, dizziness, nausea, and in severe cases, convulsions or coma.[4]

-

Skin and Eye Irritation: Classified as a skin and eye irritant.[9][10] Direct contact can cause severe irritation or chemical burns.[11][12]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9][13]

-

Sensitization: May cause an allergic skin reaction (sensitization), which becomes evident upon re-exposure.[6][8]

-

Carcinogenicity: Hydrazine is a suspected human carcinogen.[14] While data for this specific derivative is unavailable, it should be handled as a potential carcinogen.

2.2. Physicochemical and Reactivity Hazards

-

Reactivity: Hydrazine hydrochlorides are incompatible with strong oxidizing agents, strong bases, and some metals.[7][12][15] Contact with strong bases will liberate the more volatile and potentially pyrophoric free hydrazine. Reactions with strong oxidizers can be violent.[16]

-

Thermal Decomposition: Thermal decomposition can release toxic and irritating gases, such as nitrogen oxides (NOx) and hydrogen chloride.[11]

Hazard Summary Table

| Hazard Classification (Inferred) | Description | Primary Routes of Exposure |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to toxic if ingested, absorbed through the skin, or inhaled. | Ingestion, Skin Contact, Inhalation |

| Skin Corrosion/Irritation | Causes skin irritation.[9][10][13] | Skin Contact |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[9][11][13] | Eye Contact |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[6][8] | Skin Contact |

| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[9][13] | Inhalation |

| Carcinogenicity | Suspected of causing cancer based on parent compound data.[7][14] | All routes |

Risk Mitigation and Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of Safety Controls.

3.1. Engineering Controls

The primary engineering control is to minimize exposure by handling the material in a contained environment.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood.[12][15] This is the most critical control for preventing inhalation of the powdered substance.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[17]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7][12][18]

3.2. Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved. All personnel must be trained on this SOP before work begins.

-

Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

-

Training: Personnel must receive documented training on the hazards of hydrazine derivatives, the specific SOPs for this compound, and emergency procedures.[2][4]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][7][18] Wash hands thoroughly after handling the compound, even if gloves were worn.[13]

3.3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to ensure adequate protection.

-

Hand Protection: Wear double-layered chemical-resistant gloves, such as a nitrile base glove with a neoprene or butyl rubber outer glove. Inspect gloves for any signs of degradation or puncture before use.[18]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles if there is a risk of splashing.[7][12]

-

Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.

-

Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with P100 (or equivalent) particulate filters is required.[6]

PPE Summary Table

| Body Part | Required PPE | Standard | Rationale |

| Hands | Double-layered chemical-resistant gloves (e.g., nitrile inner, butyl rubber outer) | ASTM F739 | Prevents dermal absorption of this toxic compound. |

| Eyes | Chemical safety goggles and face shield | ANSI Z87.1 / EN166 | Protects against dust particles and potential splashes causing severe irritation.[7][12] |

| Body | Flame-resistant lab coat | NFPA 2112 | Protects skin from contamination and provides a barrier. |

| Respiratory | Required if engineering controls fail or during spill cleanup | NIOSH/EN 149 | Prevents inhalation of toxic dust.[6][7] |

Experimental Protocols: Safe Handling Workflow

The following protocols provide a self-validating system for handling this compound, where each step is designed to confirm safety before proceeding.

Caption: Safe Handling Workflow Diagram.

4.1. Step-by-Step Handling Procedure

-

Preparation:

-

Verify that the chemical fume hood has been certified within the last year.

-

Don all required PPE as specified in Section 3.3.

-

Prepare a designated, labeled waste container for solid hazardous waste.

-

Ensure a spill kit appropriate for hazardous solids is immediately available.

-

-

Weighing and Transfer:

-

Perform all manipulations inside the designated area of the fume hood.[15]

-

To minimize dust, do not pour the powder from a height. Use a spatula for transfers.

-

Place the compound on anti-static weigh paper or in a weigh boat.

-

Carefully add the solid to the reaction vessel.

-

Immediately decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol), wiping with a disposable towel that is then placed in the solid waste container.

-

-

Storage:

-

Cleanup and Decontamination:

-

After the procedure, decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound.

-

Wipe down the work surface inside the fume hood with a decontaminating solution.

-

Dispose of all contaminated disposable items (gloves, weigh paper, wipes) in the designated hazardous waste container.

-

Remove PPE, avoiding self-contamination, and wash hands and forearms thoroughly.

-

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Response Flowchart

Caption: Emergency Response Decision Tree.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |

Note to Physician: Treatment for hydrazine exposure may involve the administration of pyridoxine (Vitamin B6) for neurological symptoms, particularly seizures.[2]

5.2. Spill Response

-

Small Spill (Contained within a fume hood):

-

Ensure appropriate PPE is worn.

-

Gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully wipe up the material, placing the contaminated towels in the designated hazardous waste container.

-

Decontaminate the area with a suitable solvent.

-

-

Large Spill (Outside of a fume hood):

-

Do not attempt to clean it up.

-

Evacuate the immediate area and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety).

-

Waste Disposal

All waste containing this compound is considered hazardous.

-

Segregation: Do not mix hydrazine waste with other waste streams, especially those containing oxidizers.

-

Containers: Use clearly labeled, sealed, and robust containers for all solid and liquid waste.

-

Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][18] Chemical treatment to degrade the hydrazine, such as oxidation with hydrogen peroxide in the presence of a catalyst, may be a viable option for aqueous waste streams but should only be performed by trained personnel following a validated procedure.[19]

Conclusion

This compound, like other hydrazine derivatives, presents significant health and safety risks. Adherence to the hierarchy of controls—prioritizing engineering and administrative measures over reliance on PPE—is paramount. By understanding the inferred hazards, implementing robust safety protocols, and preparing for emergencies, researchers can handle this compound in a manner that ensures their safety and the integrity of their work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrazines | ToxFAQs™. CDC. Retrieved from [Link]

-

Wills, J. A., & Bania, T. C. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Leggett, D. J. (2021). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 25(5), 1039–1051. American Chemical Society (ACS). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

Pharmacompass. (n.d.). Benzyl-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

-

MD Searchlight. (n.d.). Hydrazine Toxicology. Retrieved from [Link]

-

Macsenlab. (n.d.). Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. Retrieved from [Link]

-

militaryhealth. (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. Retrieved from [Link]

-

Gogolashvili, E. L., et al. (2014). Detoxication of hydrazine in waste waters. ResearchGate. Retrieved from [Link]

-

Industrial & Engineering Chemistry. (1951). Hydrazine in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). Benzylhydrazine dihydrochloride. National Library of Medicine. Retrieved from [Link]

-

Maybridge. (2022). FM64058 - Safety Data Sheet. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Retrieved from [Link]

-

Pharmacompass. (n.d.). Benzyl-hydrazine dihydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Chemical Emergency Medical Guidelines. (n.d.). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Retrieved from [Link]

-